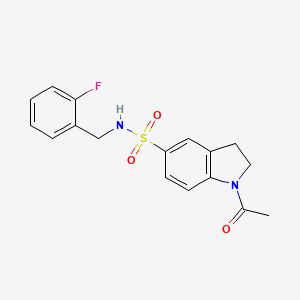
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by two scientists, J. R. Staton and J. A. DaSilva, at the Johns Hopkins University School of Medicine. Since then, AG-490 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide exerts its inhibitory effects by binding to the ATP-binding site of JAK1, JAK2, and STAT3. This prevents the activation of downstream signaling pathways and the transcription of target genes. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the JAK/STAT pathway, and to enhance the antitumor activity of chemotherapy drugs.
Biochemical and Physiological Effects:
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in cancer cells. It has also been shown to modulate the immune response by inhibiting cytokine production and altering the differentiation and function of immune cells. In addition, 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has several advantages for lab experiments, including its specificity for JAK/STAT signaling pathways, its low toxicity, and its ability to penetrate cell membranes. However, it also has some limitations, such as its short half-life and the potential for off-target effects. In addition, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in cell culture experiments may not accurately reflect its effects in vivo.
将来の方向性
There are several future directions for research on 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide and related compounds. One area of interest is the development of more potent and selective JAK/STAT inhibitors for use in cancer therapy and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in combination with other drugs or therapies is an area of active research, with the potential to enhance therapeutic efficacy and reduce side effects.
合成法
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with indole-5-carboxaldehyde to form the intermediate compound. The intermediate is then reacted with acetic anhydride and sulfamic acid to produce 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide.
科学的研究の応用
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been widely used in scientific research to investigate the role of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways in various biological processes. It has been shown to inhibit the activity of JAK1 and JAK2, which are involved in cytokine signaling, and STAT3, which is involved in cell proliferation, survival, and differentiation. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has also been used to study the effects of JAK/STAT inhibition on cancer cells, immune cells, and other cell types.
特性
IUPAC Name |
1-acetyl-N-[(2-fluorophenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-10-15(6-7-17(13)20)24(22,23)19-11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKHIADHNEACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)
![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5089388.png)

![4-[5-(4-ethylphenoxy)pentyl]morpholine](/img/structure/B5089409.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5089436.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089443.png)

![3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
methyl]phosphonate](/img/structure/B5089477.png)
![3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5089479.png)